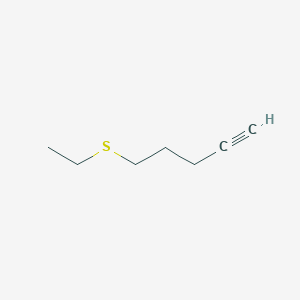

5-Ethylsulfanylpent-1-yne

Description

Structure

3D Structure

Properties

IUPAC Name |

5-ethylsulfanylpent-1-yne | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12S/c1-3-5-6-7-8-4-2/h1H,4-7H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPIKWDRHHHHJIF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSCCCC#C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57079-99-9 | |

| Record name | 5-(ethylsulfanyl)pent-1-yne | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthetic Analysis and Synthetic Pathways to 5 Ethylsulfanylpent 1 Yne

Strategic Considerations for Alkyne and Thioether Incorporation

Retrosynthetic analysis of 5-ethylsulfanylpent-1-yne reveals two primary disconnection points: the carbon-sulfur (C-S) bond of the thioether and the carbon-carbon bonds of the alkyne backbone. The order in which these functional groups are installed is a key strategic decision that dictates the choice of precursors and reaction pathways.

Strategy A: Thioether Formation First This approach involves constructing a carbon skeleton that already contains the ethylsulfanyl group, followed by the formation of the terminal alkyne. A potential precursor for this strategy would be 1-bromo-3-(ethylthio)propane. This intermediate could then be used in an alkylation reaction to introduce the acetylene (B1199291) unit. This strategy's success hinges on the stability of the thioether group under the conditions required for alkyne synthesis, which often involve very strong bases.

Strategy B: Alkyne Formation First Alternatively, the synthesis can begin with a five-carbon chain containing a terminal alkyne, with the thioether functionality introduced in a later step. A suitable precursor for this route is 5-bromopent-1-yne. The ethylsulfanyl group can then be introduced via nucleophilic substitution. This approach is often preferred as the S-H bond in thiols (pKa ~10.5) is more acidic than the terminal alkyne C-H bond (pKa ~25), and introducing the sulfur atom late in the synthesis avoids potential side reactions with bases used to deprotonate the alkyne. masterorganicchemistry.com

The choice between these strategies depends on the availability of starting materials and the robustness of each functional group to the subsequent reaction conditions.

Methodologies for Terminal Alkyne Formation in the Target Structure

The formation of a terminal alkyne is a cornerstone of organic synthesis, with several established methods applicable to the construction of this compound.

One of the most reliable methods for synthesizing terminal alkynes is the alkylation of an acetylide anion. pressbooks.pub This reaction involves the deprotonation of acetylene or a monosubstituted alkyne with a strong base, followed by a nucleophilic substitution (SN2) reaction with an alkyl halide. masterorganicchemistry.comlibretexts.org

This method is highly effective for creating new carbon-carbon bonds. pearson.com The acetylide anion, formed by treating a terminal alkyne with a strong base like sodium amide (NaNH₂), is a potent nucleophile. fiveable.me For the synthesis of this compound, this can be approached by reacting the sodium salt of acetylene with a precursor such as 1-bromo-3-(ethylthio)propane. The reaction works best with primary alkyl halides, as secondary and tertiary halides tend to undergo elimination reactions due to the strong basicity of the acetylide ion. masterorganicchemistry.compressbooks.pub

| Method | Precursors | Reagents | Key Features |

| Acetylide Alkylation | Acetylene, 1-Bromo-3-(ethylthio)propane | 1. NaNH₂ or n-BuLi2. Alkyl Halide | Forms C-C bond via SN2. libretexts.org Best with primary halides to avoid E2 elimination. pressbooks.pub |

Terminal alkynes can also be prepared through double dehydrohalogenation of geminal or vicinal dihalides. libretexts.org This process involves two sequential E2 elimination reactions, each removing a molecule of hydrogen halide (HX). libretexts.org A very strong base is required for the second elimination of the intermediate vinyl halide. libretexts.org Sodium amide (NaNH₂) in liquid ammonia (B1221849) is commonly used for this purpose. libretexts.org

To synthesize this compound via this route, a precursor like 1,2-dibromo-5-(ethylthio)pentane would be treated with a strong base. When preparing a terminal alkyne, three equivalents of the base are necessary: two for the eliminations and one to deprotonate the resulting terminal alkyne. A final aqueous workup step is required to reprotonate the alkynide salt and yield the neutral terminal alkyne. libretexts.org

The Sonogashira coupling is a powerful palladium-catalyzed reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.org While traditionally used for C(sp²)-C(sp) bond formation, recent advancements have extended its application to the coupling of terminal alkynes with unactivated alkyl halides (C(sp³)-C(sp) coupling). researchgate.netorganic-chemistry.org

For the synthesis of this compound, a strategy could involve the coupling of a protected alkyne, such as (trimethylsilyl)acetylene, with an electrophile like 1-bromo-3-(ethylthio)propane using a suitable palladium or copper catalyst system. nih.govresearchgate.net Following the coupling reaction, the silyl (B83357) protecting group can be selectively removed to reveal the terminal alkyne.

| Catalyst System Component | Example Reagent | Function |

| Palladium Source | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Primary catalyst for the cross-coupling cycle. |

| Copper(I) Co-catalyst | CuI | Activates the alkyne. |

| Base | Amine (e.g., NEt₃, piperidine) | Neutralizes HX produced and aids in catalyst regeneration. |

| Ligand | PPh₃, XPhos | Stabilizes the palladium center and facilitates the reaction. organic-chemistry.org |

Methodologies for Ethylsulfanyl Group Introduction

The formation of the thioether linkage is the second key transformation in the synthesis of the target molecule.

The term "thiol addition" can encompass several reaction types. The most direct and common method for forming an alkyl thioether is the nucleophilic substitution reaction of a thiolate with an alkyl halide. thieme-connect.compearson.com This reaction proceeds via an SN2 mechanism and is highly efficient for creating C-S bonds. mdpi.com In the context of synthesizing this compound, this involves reacting sodium ethanethiolate (the conjugate base of ethanethiol) with a suitable five-carbon precursor containing a terminal alkyne and a good leaving group, such as 5-bromopent-1-yne.

Alternatively, the term can refer to the direct addition of a thiol across a carbon-carbon multiple bond, known as hydrothiolation. organic-chemistry.org The radical-mediated addition of thiols to alkenes (thiol-ene reaction) or alkynes (thiol-yne reaction) typically proceeds with anti-Markovnikov regioselectivity. acsgcipr.orgresearchgate.net This means the sulfur atom adds to the less substituted carbon. acsgcipr.org This pathway could be envisioned using a precursor with an appropriately placed double or triple bond, though it represents a less direct route to the specific target compound compared to nucleophilic substitution. Various catalysts, including those based on copper and rhodium, can promote hydrothiolation reactions, often with high regio- and stereoselectivity. rsc.orgrsc.org

Alkylation of Thiols

The formation of the thioether linkage in this compound is effectively achieved through the alkylation of a thiol. scripps.edu This well-established method is a cornerstone for the synthesis of sulfides. The reaction involves the deprotonation of a thiol to form a nucleophilic thiolate anion, which then attacks an alkyl halide.

In the context of synthesizing our target molecule, ethanethiol (B150549) serves as the thiol precursor. It is deprotonated by a suitable base, such as sodium hydroxide (B78521) or sodium ethoxide, to generate the ethanethiolate anion. This anion is a potent nucleophile, ready to participate in a substitution reaction.

Nucleophilic Substitution Reactions Involving Sulfur

The core bond-forming step in the synthesis of this compound is a nucleophilic substitution reaction. Specifically, the ethanethiolate anion acts as the nucleophile, attacking an electrophilic carbon. The most direct synthetic equivalent for the five-carbon electrophilic synthon is a 5-halopent-1-yne, such as 5-bromopent-1-yne, which is a commercially available starting material. sigmaaldrich.combldpharm.com

The reaction proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism. The thiolate anion attacks the carbon atom bonded to the halogen (in this case, bromine), displacing the bromide leaving group in a single, concerted step. This reaction is highly efficient for primary alkyl halides like 5-bromopent-1-yne, as steric hindrance is minimal. dokumen.pub The use of a polar aprotic solvent, such as dimethylformamide (DMF) or acetone, can facilitate this SN2 reaction.

Step 1: Formation of the Thiolate CH3CH2SH + Base → CH3CH2S- + HB+

Step 2: SN2 Alkylation CH3CH2S- + Br-CH2CH2CH2C≡CH → CH3CH2S-CH2CH2CH2C≡CH + Br-

Convergent and Linear Synthesis Strategies for this compound

The proposed synthesis of this compound exemplifies a convergent synthesis strategy. icj-e.orgegrassbcollege.ac.inresearchgate.netacs.org In this approach, the two key fragments of the molecule—the ethylthio group (from ethanethiol) and the pent-1-yne backbone (from 5-bromopent-1-yne)—are prepared or sourced independently and then combined in a final step. egrassbcollege.ac.in

Stereochemical and Regiochemical Control in this compound Synthesis

Regiochemistry: The synthesis exhibits excellent regiochemical control. The SN2 reaction is highly regioselective, with the nucleophilic sulfur atom exclusively attacking the primary carbon bearing the bromine atom. organic-chemistry.orgorganic-chemistry.org There is no ambiguity or formation of isomeric products under typical SN2 conditions, ensuring the formation of the linear thioether and not a branched isomer. The terminal alkyne remains unaffected as it is not electrophilic under these conditions.

Stereochemistry: The target molecule, this compound, is achiral and does not possess any stereocenters. Therefore, controlling the stereochemistry of the final product is not a concern. However, it is noteworthy that the SN2 reaction itself is stereospecific, proceeding with an inversion of configuration at the electrophilic carbon. dokumen.pub If a chiral, substituted haloalkane were used as a starting material, this inversion would be a critical factor in the stereochemical outcome of the product. In this specific synthesis, the discussion of stereochemistry is limited to the mechanism of the key bond-forming reaction.

Reactivity and Chemical Transformations of 5 Ethylsulfanylpent 1 Yne

Reactions Involving the Terminal Alkyne Moiety

The terminal alkyne group is a versatile functional group that undergoes a variety of addition and transformation reactions.

The triple bond of 5-Ethylsulfanylpent-1-yne can be selectively or completely reduced depending on the choice of catalyst and reaction conditions.

The partial hydrogenation of an alkyne to a cis-alkene is a synthetically important transformation. This is commonly achieved using a "poisoned" catalyst, most notably Lindlar's catalyst. wikipedia.orgnumberanalytics.com This heterogeneous catalyst consists of palladium deposited on calcium carbonate or barium sulfate (B86663) and treated with a catalyst poison such as lead acetate, sulfur compounds, or quinoline. wikipedia.orglscollege.ac.in The poison deactivates the catalyst, preventing the further reduction of the initially formed alkene to an alkane. wikipedia.orgpressbooks.pub

The hydrogenation of an alkyne using Lindlar's catalyst occurs with syn-stereochemistry, meaning that both hydrogen atoms add to the same face of the triple bond, resulting in the formation of a cis-alkene. wikipedia.orgpressbooks.pub For this compound, this selective reduction would yield (Z)-5-Ethylsulfanylpent-1-ene. While the thioether group in the molecule can sometimes act as a catalyst poison itself, studies on other sulfur-containing alkynes have shown that selective hydrogenation is still achievable. wisc.edu In some cases, the presence of a thioether can even enhance the selectivity of the semi-hydrogenation process. rsc.org

| Catalyst System | Substrate | Product | Stereochemistry | Reference |

| H₂, Lindlar Catalyst | This compound | (Z)-5-Ethylsulfanylpent-1-ene | cis | wikipedia.orgpressbooks.pub |

| H₂, Pd/CaCO₃, quinoline | Phenylacetylene | Styrene | cis | wikipedia.org |

This table presents illustrative data based on established principles of alkyne reduction.

Complete hydrogenation of the alkyne to the corresponding alkane is readily accomplished using more active catalysts such as palladium on carbon (Pd/C), platinum (Pt), or nickel (Ni). libretexts.orgscribd.com In this reaction, two equivalents of molecular hydrogen (H₂) add across the triple bond, first forming the alkene intermediate which is then immediately reduced to the alkane. pressbooks.pub The reaction is typically carried out under a hydrogen atmosphere. The product of the complete reduction of this compound is 1-Ethylsulfanylpentane.

| Catalyst | Substrate | Product | Reference |

| H₂, Pd/C | This compound | 1-Ethylsulfanylpentane | libretexts.org |

| H₂, Pt | 2-Butyne | Butane | scribd.com |

This table provides examples of complete alkyne reduction.

Alkynes undergo electrophilic addition reactions with hydrogen halides (HX) and halogens (X₂). The regioselectivity of these additions to terminal alkynes like this compound is governed by Markovnikov's rule, which states that the hydrogen atom adds to the carbon atom of the triple bond that already has more hydrogen atoms. chemistrysteps.comucalgary.calibretexts.org

The addition of one equivalent of a hydrogen halide (e.g., HBr or HCl) to this compound would result in the formation of a vinyl halide, specifically 2-halo-5-ethylsulfanylpent-1-ene. libretexts.orgmasterorganicchemistry.com The reaction proceeds through a vinyl carbocation intermediate, with the more stable secondary carbocation being formed at the C2 position. chemistrysteps.commasterorganicchemistry.com The addition of a second equivalent of HX leads to a geminal dihalide, where both halogen atoms are attached to the same carbon, yielding 2,2-dihalo-5-ethylsulfanylpentane. libretexts.orgbyjus.com

In the case of halogen addition (e.g., Br₂ or Cl₂), the reaction proceeds with anti-stereochemistry, typically forming a trans-dihaloalkene after the addition of one equivalent. jove.com Further addition of a second equivalent of the halogen results in a tetrahaloalkane. jove.com

Under radical conditions, for example, the addition of HBr in the presence of peroxides, the regioselectivity is reversed, leading to an anti-Markovnikov addition product. libretexts.org In this case, the bromine atom would add to the terminal carbon of this compound.

| Reagent | Substrate | Product (1 equivalent) | Regioselectivity | Reference |

| HBr | This compound | 2-Bromo-5-ethylsulfanylpent-1-ene | Markovnikov | libretexts.orgmasterorganicchemistry.com |

| HBr, Peroxides | This compound | 1-Bromo-5-ethylsulfanylpent-1-ene | Anti-Markovnikov | libretexts.org |

| Br₂ | This compound | (E)-1,2-Dibromo-5-ethylsulfanylpent-1-ene | Anti-addition | jove.com |

This table illustrates the expected products from electrophilic addition reactions.

The triple bond of an alkyne is electron-rich and generally less susceptible to nucleophilic attack unless it is activated by an adjacent electron-withdrawing group. acs.orgnih.gov For a non-activated terminal alkyne like this compound, nucleophilic addition typically requires a strong nucleophile.

One relevant class of nucleophilic additions is the thiol-yne reaction, where a thiol adds across the triple bond. acs.org These reactions can be initiated by a base or under radical conditions. rsc.org For terminal alkynes, radical addition of a thiol typically proceeds via an anti-Markovnikov pathway. encyclopedia.pub The reaction of this compound with a thiol (R-SH) under radical initiation could potentially lead to a vinyl sulfide.

The alkyne moiety of this compound can participate as a component in cycloaddition reactions, serving as a dienophile or a dipolarophile to form cyclic compounds. wikipedia.orgwikipedia.org

In the context of the Diels-Alder reaction, a [4+2] cycloaddition, an alkyne can act as the dienophile, reacting with a conjugated diene to form a cyclohexadiene derivative. wikipedia.orglibretexts.org For the Diels-Alder reaction to be efficient, the dienophile is often substituted with electron-withdrawing groups. libretexts.org The reactivity of this compound as a dienophile would depend on the specific diene and reaction conditions. For instance, a thioether-functionalized diene has been shown to undergo a Diels-Alder reaction. rsc.org

The terminal alkyne can also participate in 1,3-dipolar cycloadditions, reacting with 1,3-dipoles such as azides, nitrile oxides, or nitrones to form five-membered heterocyclic rings. wikipedia.orgorganic-chemistry.orgnumberanalytics.com The Huisgen 1,3-dipolar cycloaddition between an azide (B81097) and a terminal alkyne is a prominent example of "click chemistry," leading to the formation of a 1,2,3-triazole. nih.govfu-berlin.de The reaction of this compound with an organic azide (R-N₃) would be expected to yield a 1,4-disubstituted 1,2,3-triazole.

| Reaction Type | Reactant 2 | Product Type | Reference |

| Diels-Alder [4+2] Cycloaddition | Conjugated Diene | Substituted Cyclohexadiene | wikipedia.orglibretexts.org |

| Huisgen 1,3-Dipolar Cycloaddition | Organic Azide (R-N₃) | 1,4-Disubstituted 1,2,3-Triazole | wikipedia.orgfu-berlin.de |

This table summarizes the potential cycloaddition reactions of this compound.

Metal-Catalyzed Alkyne Functionalization

The terminal alkyne in this compound is a versatile handle for various metal-catalyzed transformations. The sulfur substituent influences the regioselectivity of these reactions. Gold and other transition metals are commonly used to catalyze annulations and coupling reactions with alkynyl thioethers, leading to a variety of heterocyclic structures. masterorganicchemistry.comresearchgate.net

Research into the reactions of alkynyl thioethers with nucleophilic nitrenoids (generated from sources like 1,4,2-dioxazoles or isoxazoles) has shown that the choice of metal catalyst can direct the regiochemical outcome of the annulation. bham.ac.uknih.gov Gold(I) catalysts typically favor a (3+2) cycloaddition pathway where nucleophilic attack occurs at the β-carbon of the alkyne, relative to the sulfur atom. bham.ac.uk This β-selectivity is contrary to what might be expected if the sulfur were acting as a simple π-donor. researchgate.net In contrast, using a different catalyst like zinc(II) can reverse this selectivity, leading to attack at the α-carbon. nih.gov These reactions provide convergent and modular access to complex, functionalized heterocycles such as oxazoles, pyrroles, and indoles. bham.ac.uknih.gov

Table 1: Metal-Catalyzed Annulations of Alkynyl Thioethers

| Alkynyl Thioether Substrate | Reaction Partner | Catalyst | Product Type | Selectivity | Reference |

|---|---|---|---|---|---|

| Generic Alkynyl Thioether | 1,4,2-Dioxazole | Au(I) Complex | 5-Sulfenyl Oxazole (B20620) | β-Attack | nih.gov |

| Generic Alkynyl Thioether | 1,4,2-Dioxazole | Brønsted Acid (HOTf) | 4-Sulfenyl Oxazole | α-Attack | nih.gov |

| Generic Alkynyl Thioether | Isoxazole | Au(I) Complex | 3-Sulfenyl Pyrrole | β-Attack | bham.ac.uk |

| Generic Alkynyl Thioether | Anthranil | Au(I) Complex | 3-Sulfenyl Indole | β-Attack | bham.ac.uk |

| Generic Alkynyl Thioether | Isoxazole | Zn(OTf)₂ | β-Keto Enamide | α-Attack | nih.gov |

Reactions Involving the Ethylsulfanyl Thioether Moiety

The ethylsulfanyl group in this compound possesses its own distinct reactivity, primarily centered on the sulfur atom and the adjacent alpha-carbon.

The sulfur atom of the thioether can be selectively oxidized to form the corresponding sulfoxide (B87167) or sulfone. These oxidations can be achieved using various reagents, and the resulting oxidized products are valuable synthetic intermediates. For instance, alkynyl sulfides can be selectively oxidized to alkynyl sulfones in high yields using catalysts like Ruthenium. ucl.ac.uk

Furthermore, oxidation can be part of a telescoped, or sequential, reaction. In the synthesis of substituted oxazoles from alkynyl thioethers, the resulting sulfenylated oxazole can be further oxidized to produce the corresponding oxazole sulfoxides and sulfones, demonstrating the robustness of the thioether group to post-transformation modification. nih.gov

Table 2: Oxidation Products of Alkynyl Thioethers

| Starting Material | Oxidizing System | Product | Reference |

|---|---|---|---|

| Alkynyl Thioether | Ru@C / H₂O₂ | Alkynyl Sulfone | ucl.ac.uk |

| 5-Sulfenyl Oxazole | m-CPBA | Oxazole Sulfoxide/Sulfone | nih.gov |

| Alkynyl Thioether | 2,6-Dibromopyridine N-oxide / Brønsted Acid | Isothiochroman-3-one (via oxidative cyclization) | acs.org |

Reactions at the carbon atom alpha to the sulfur (the methylene (B1212753) group adjacent to the sulfur) in this compound are typically facilitated by prior activation of the sulfur atom. In its thioether state, the acidity of the α-protons is generally not high enough for easy deprotonation.

However, upon oxidation to a sulfoxide, the reactivity changes dramatically. The Pummerer reaction is a classic transformation of sulfoxides that involves the functionalization of the α-carbon. acs.org When an alkyl sulfoxide is treated with an activating agent (like acetic anhydride), it forms a sulfonium (B1226848) ion intermediate. Subsequent deprotonation at the α-carbon by a base generates a thionium (B1214772) ion, which is then attacked by a nucleophile. This sequence results in the formation of an α-substituted sulfide. acs.org This reactivity pathway underscores that functionalization at the alpha-carbon of the ethylsulfanyl group is most readily achieved after its oxidation to the sulfoxide. acs.org

The carbon-sulfur bond of the thioether linkage can be cleaved under specific reaction conditions. While strong reducing agents like Raney Nickel are known to cleave C-S bonds, more selective methods have been developed in the context of complex molecules.

One relevant example is the silver-mediated radical cyclization of 2-alkynylthioanisoles. In this transformation, a radical addition to the alkyne initiates a cyclization that is terminated by the cleavage of a C(sp³)–S bond, highlighting a method for breaking the thioether linkage while simultaneously forming a new heterocyclic ring system. acs.org This type of reaction demonstrates that the thioether can act as a traceless linker or a reactive group that is expelled during a synthetic sequence.

Synergistic Reactivity: Interplay between Alkyne and Thioether Functionalities

The true synthetic potential of molecules like this compound is often realized in reactions where both the alkyne and the thioether functionalities participate in a concerted or sequential manner.

The presence of both a nucleophilic sulfur center (or a group attached to it) and an electrophilic alkyne within the same molecule sets the stage for a variety of intramolecular cyclization reactions. These reactions are powerful tools for constructing sulfur-containing heterocycles.

Several strategies have been developed for the cyclization of alkynyl thioethers:

Brønsted Acid-Catalyzed Cyclization : Phenol-derived alkynyl thioethers can undergo a formal alkyne hydroarylation via a dearomatization-rearrangement cascade catalyzed by a Brønsted acid, leading to phenanthrols. acs.org Similarly, a Brønsted acid can catalyze an oxidative C-H functionalization, allowing alkynyl thioethers to cyclize into isothiochroman-3-ones. acs.orgcdnsciencepub.com

Electrophilic Cyclization : In the presence of an electrophilic halogen source (e.g., I₂, IBr), alkynyl thioethers containing a suitably positioned nucleophile can undergo haloheterocyclization. The reaction proceeds via electrophilic attack on the alkyne, followed by intramolecular trapping by the thioether or another nucleophilic group, to form halogenated thiazine (B8601807) or thiazepine rings. nih.gov

Metal-Mediated Cyclization : Transition metals can mediate unique cyclization pathways. For example, gold(I) catalysts have been used for the endo-selective intramolecular alkenylation of furan- and thiophene-tethered alkynes to synthesize challenging seven-membered-ring-fused systems. Silver(I) can mediate a radical addition-cyclization cascade that results in the formation of benzothiophenes through cleavage of an adjacent C-S bond. acs.org

Table 3: Intramolecular Cyclization Products from Alkynyl Thioether Derivatives

| Substrate Type | Reaction Conditions | Product Type | Reference |

|---|---|---|---|

| Phenol-alkynyl thioether | Brønsted Acid (Tf₂NH) | Phenanthrol | acs.org |

| 2-(Carboxy)phenyl alkynyl thioether | Pyridine N-oxide, MsOH | Isothiochroman-3-one | acs.org |

| 2-Butynylthioquinoline-3-carbaldehyde | I₂, IBr, or ICl | Iodomethylidene-thiazino[3,2-a]quinolinium | nih.gov |

| 2-Alkynylthioanisole | AgNO₃, K₂S₂O₈ | 3-Phosphinoylbenzothiophene | acs.org |

| β-(Yne)-thiophene | Au(I) catalyst | Seven-membered-ring-fused thiophene |

Tandem Reactions and Cascades

Tandem reactions, also known as cascade or domino reactions, involve a sequence of at least two consecutive reactions where each subsequent step is triggered by the functionality formed in the preceding one, all occurring in a single pot. rsc.org For substrates like this compound, the terminal alkyne and the distal thioether group can both participate in or influence these elegant and atom-economical transformations. semanticscholar.org

Gold and other transition metals are particularly effective in catalyzing tandem reactions of alkynes containing sulfur. nih.govorganic-chemistry.org Gold(I) catalysts, known for their strong affinity for alkynes (alkynophilicity), can activate the triple bond of this compound towards nucleophilic attack. This can initiate a cascade sequence. For instance, in related systems, gold-catalyzed activation of a thioalkyne can lead to a thioketene (B13734457) intermediate, which can then undergo further reactions. nih.gov

One significant class of tandem reactions applicable to structures like this compound is intramolecular cyclization, often followed by another bond-forming event. Although the five-carbon chain in this compound makes direct intramolecular cyclization onto the alkyne by the sulfur atom less likely due to the formation of a strained medium-sized ring, analogous reactions in related substrates provide insight into potential cascade pathways. For example, ortho-alkynyl phenyl sulfides undergo gold-catalyzed intramolecular carbothiolation to form 2,3-disubstituted benzothiophenes in a tandem sequence involving cyclization and rearrangement. organic-chemistry.org

Another potential tandem process involves an initial intermolecular reaction at the alkyne, which then sets the stage for a subsequent intramolecular event involving the thioether. A plausible sequence could be an initial hydrothiolation or hydroarylation across the alkyne, followed by a cyclization directed by the newly introduced group in concert with the existing thioether. nih.gov For example, a tandem double cross-coupling/hydrothiolation reaction has been developed for the synthesis of functionalized benzimidazoles, showcasing the potential for multi-step one-pot sequences. thieme-connect.de

Palladium-catalyzed carbonylative double cyclization represents another sophisticated cascade. In a related example, 5-(methylthio)-1-yn-3-ols undergo a PdI₂/KI-catalyzed process. This begins with a 5-exo-dig S-cyclization onto the palladium-activated alkyne, followed by demethylation of the resulting sulfonium ion and subsequent carbonylative cyclization to form S,O-bicyclic heterocycles. mdpi.com While the substrate differs, this illustrates a potential pathway where the thioether in this compound could participate in a cyclization cascade if a suitable nucleophile is present at the 3-position.

Radical-initiated cascades also offer a powerful strategy. The addition of a thiyl radical to the terminal alkyne of this compound would generate a vinyl radical. This intermediate could then be trapped intramolecularly if a suitable radical acceptor is present elsewhere in the molecule, or it could participate in an intermolecular reaction, leading to complex products in a single operation. nih.gov

The table below summarizes representative tandem reactions involving sulfur-containing alkynes, which serve as models for the potential reactivity of this compound.

| Reaction Type | Catalyst/Reagent | Substrate Type | Product Type | Ref. |

| Intramolecular Carbothiolation | AuCl, AuCl₃, or PtCl₂ | (α-Alkoxy alkyl) (ortho-alkynyl phenyl) sulfides | 2,3-Disubstituted benzothiophenes | organic-chemistry.org |

| Oxidative Alkenylation | Gold(I) catalyst / Quinoline N-oxides | Propargyl aryl thioethers | 3-Hydroxy-1-alkylidenephenylthiopropan-2-ones | researchgate.net |

| [3+2]-Annulation | Gold catalyst | Thioalkynes and diarylketenes | Azulen-1-one derivatives | rsc.orgrsc.org |

| Carbonylative Double Cyclization | PdI₂/KI | 5-(Methylthio)-1-yn-3-ols | Dihydrothieno[3,2-b]furan-2-ones | mdpi.com |

| Diastereodivergent Hydroarylation | Palladium and Copper catalysts | Terminal alkynes | (E)- or (Z)-Aryl alkenes | nih.gov |

Remote Functionalization Effects

Remote functionalization refers to a reaction occurring at a site distant from the initial point of interaction with a catalyst or reagent. In the case of this compound, the ethylsulfanyl group can exert significant influence on the reactivity of the terminal alkyne, or it can act as a directing group to facilitate reactions at other positions on the carbon backbone or on an associated aromatic ring, should one be present in a more complex derivative.

Transition-metal-catalyzed C-H bond functionalization is a prominent area where thioethers act as directing groups. semanticscholar.orgrsc.org The sulfur atom can coordinate to a metal center, delivering the catalyst to a specific C-H bond and enabling its cleavage and subsequent functionalization. While many examples involve the functionalization of aryl C-H bonds ortho to a thioether, this directing effect can also operate in aliphatic systems. For instance, ruthenium-catalyzed hydroarylation of alkynes has been achieved with benzylthioethers, where the thioether directs the regioselective C-H activation. semanticscholar.org

The thioether in a derivative of this compound could similarly direct a transition metal catalyst to activate a C-H bond at a specific position, leading to a remote functionalization that would be difficult to achieve otherwise. The flexibility of the pentyl chain would influence which C-H bonds are accessible for such intramolecular activation.

Furthermore, the isomerization of the alkyne itself can be a form of remote functionalization. nih.govacs.org A transition metal catalyst, such as palladium, can initiate the migration of the triple bond along the carbon chain. This "chain-walking" process can relocate the reactive alkyne functionality to a different position, effectively functionalizing a remote carbon atom by making it part of a new reactive group (e.g., an internal alkyne or a conjugated diene). nih.gov For this compound, this could lead to the formation of various isomers, with the final position of the unsaturation potentially being influenced by the electronic properties of the ethylsulfanyl group.

The electronic effect of the sulfur atom, though modest when separated by a three-carbon linker (the γ-position), can still influence the reactivity of the alkyne. The electron-donating nature of the thioether could slightly increase the electron density of the alkyne, potentially affecting its reactivity in certain metal-catalyzed or electrophilic addition reactions compared to a simple pent-1-yne.

The table below outlines examples of remote functionalization where a thioether group plays a key role, providing a framework for understanding the potential of this compound in such transformations.

| Functionalization Type | Catalyst | Directing Group | Reaction | Substrate Example | Ref. |

| C-H Hydroarylation | Ruthenium | Thioether | Regioselective addition to alkynes | Benzylthioethers | semanticscholar.org |

| C-H Arylation | Rhodium(I) | Thioether | Peri-selective arylation | Naphthalene derivatives with thioether | semanticscholar.org |

| Oxidative Heck Reaction | Palladium | Thioether (as part of a bidentate directing group) | Olefination of C-H bonds | Aryl thioethers with BTS directing group | semanticscholar.org |

| Alkyne Isomerization | Palladium Hydride | N/A (Substrate-controlled) | Long-range isomerization to aldehydes | Alkynyl alcohols | nih.govacs.org |

Advanced Spectroscopic Characterization Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is a powerful tool for mapping the carbon and hydrogen framework of a molecule. Due to the lack of publicly available experimental spectra for 5-Ethylsulfanylpent-1-yne, the following analyses are based on established principles of NMR spectroscopy and predicted data derived from computational models and analysis of structurally similar compounds.

The proton NMR (¹H NMR) spectrum provides information about the chemical environment and connectivity of hydrogen atoms. The predicted ¹H NMR spectrum of this compound in a standard solvent like deuterated chloroform (B151607) (CDCl₃) would exhibit distinct signals for each type of proton.

The terminal alkyne proton (H-1) is expected to appear as a triplet around δ 2.0-2.2 ppm. The triplet multiplicity arises from coupling to the adjacent methylene (B1212753) protons at C-3. The methylene protons adjacent to the alkyne (H-3) would likely resonate as a triplet of triplets around δ 2.3-2.5 ppm, due to coupling with both the terminal alkyne proton and the methylene protons at C-4.

The methylene group protons at C-4, which are adjacent to the sulfur atom, are expected to be deshielded and appear as a triplet around δ 2.6-2.8 ppm. The ethyl group attached to the sulfur atom would show a quartet for the methylene protons (H-6) around δ 2.5-2.7 ppm, coupled to the methyl protons, and a triplet for the methyl protons (H-7) around δ 1.2-1.4 ppm.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-1 (≡C-H) | 2.1 | t | 2.5 |

| H-3 (-CH₂-C≡) | 2.4 | tt | 7.0, 2.5 |

| H-4 (-S-CH₂-C-) | 2.7 | t | 7.0 |

| H-6 (-S-CH₂-CH₃) | 2.6 | q | 7.5 |

| H-7 (-CH₃) | 1.3 | t | 7.5 |

Note: This data is predicted and may vary from experimental values.

The carbon-13 NMR (¹³C NMR) spectrum reveals the chemical environment of each carbon atom. The predicted ¹³C NMR spectrum of this compound would show seven distinct signals corresponding to the seven carbon atoms in the molecule.

The sp-hybridized carbons of the alkyne group (C-1 and C-2) are expected to resonate in the region of δ 68-85 ppm. The terminal alkyne carbon (C-1) would likely appear around δ 68-72 ppm, while the internal alkyne carbon (C-2) would be further downfield, around δ 80-85 ppm. The methylene carbons (C-3 and C-4) are predicted to appear in the aliphatic region, with C-4 being more deshielded due to the adjacent sulfur atom. The ethyl group carbons (C-6 and C-7) would also have characteristic shifts.

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 (≡C-H) | 70 |

| C-2 (-C≡C-) | 82 |

| C-3 (-CH₂-C≡) | 19 |

| C-4 (-S-CH₂-C-) | 31 |

| C-5 (-S-CH₂-CH₃) | 33 |

| C-6 (-S-CH₂-CH₃) | 26 |

| C-7 (-CH₃) | 15 |

Note: This data is predicted and may vary from experimental values.

To definitively assign the proton and carbon signals and establish the connectivity of the molecule, two-dimensional (2D) NMR techniques would be indispensable.

COSY (Correlation Spectroscopy): A COSY spectrum would show correlations between protons that are coupled to each other. For this compound, cross-peaks would be expected between H-1 and H-3, H-3 and H-4, and H-6 and H-7, confirming the proposed connectivities within the pentynyl and ethyl chains.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded carbon and hydrogen atoms. This would allow for the unambiguous assignment of each proton signal to its corresponding carbon signal. For instance, the signal for C-1 would correlate with H-1, C-3 with H-3, and so on.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. The IR spectrum of this compound would be expected to show characteristic absorption bands for its terminal alkyne and thioether functionalities.

A sharp, strong absorption band around 3300 cm⁻¹ is characteristic of the ≡C-H stretching vibration of a terminal alkyne. The C≡C triple bond stretch would appear as a weaker absorption in the range of 2100-2140 cm⁻¹. The presence of C-H bonds in the alkyl portions of the molecule would give rise to stretching vibrations in the 2850-2960 cm⁻¹ region. The C-S stretching vibration of the thioether is typically weak and falls in the fingerprint region, making it less diagnostic.

Predicted IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Absorption Range (cm⁻¹) |

| Terminal Alkyne | ≡C-H Stretch | 3300-3320 |

| Alkyne | C≡C Stretch | 2100-2140 |

| Alkyl | C-H Stretch | 2850-2960 |

| Thioether | C-S Stretch | 600-800 |

Note: This data is predicted and may vary from experimental values.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. For this compound (C₇H₁₂S), the molecular ion peak ([M]⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (approximately 128.07 g/mol ).

The fragmentation pattern would likely involve cleavage at the C-S bonds and along the alkyl chain. Common fragmentation pathways for thioethers include α-cleavage (cleavage of the bond adjacent to the sulfur atom) and cleavage of the C-S bond itself. The presence of the alkyne group would also influence the fragmentation. Key fragments could include the loss of an ethyl radical (•CH₂CH₃) or a propyl group containing the alkyne.

Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Possible Fragment Ion |

| 128 | [CH₃CH₂SCH₂CH₂CH₂C≡CH]⁺ (Molecular Ion) |

| 99 | [M - CH₂CH₃]⁺ |

| 67 | [CH₂CH₂C≡CH]⁺ |

| 61 | [CH₃CH₂S]⁺ |

Note: This data is based on predicted fragmentation patterns and may differ from experimental results.

Advanced Diffraction Methods (e.g., X-ray Crystallography) for Solid-State Structures

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique would provide precise bond lengths, bond angles, and conformational information for this compound.

As of the current literature survey, there are no published crystal structures for this compound. If a suitable single crystal of the compound could be grown, X-ray diffraction analysis would offer an unparalleled level of structural detail, confirming the connectivity established by NMR and providing insights into the intermolecular interactions in the solid state.

Theoretical and Computational Chemistry Approaches for 5 Ethylsulfanylpent 1 Yne

Quantum Chemical Calculations for Electronic Structure and Bonding

A foundational aspect of understanding any molecule is the detailed characterization of its electronic structure and chemical bonding. For 5-Ethylsulfanylpent-1-yne, this would involve elucidating the distribution of electron density, the nature of its molecular orbitals, and the strengths of its covalent bonds.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. A DFT study of this compound would typically involve selecting an appropriate functional (e.g., B3LYP, M06-2X) and a suitable basis set (e.g., 6-311+G(d,p)) to solve the Kohn-Sham equations.

Such calculations could yield a wealth of information, including:

Optimized molecular geometry: The precise bond lengths, bond angles, and dihedral angles of the most stable arrangement of atoms.

Electronic properties: Key parameters such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, the HOMO-LUMO gap, and the dipole moment. These are crucial for predicting the molecule's reactivity and intermolecular interactions.

Charge distribution: Analysis of atomic charges (e.g., using Natural Bond Orbital (NBO) or Mulliken population analysis) would reveal the electrophilic and nucleophilic sites within the molecule.

A hypothetical data table of results from a DFT study on this compound might look like this:

| Parameter | Calculated Value |

| Total Energy (Hartree) | |

| HOMO Energy (eV) | |

| LUMO Energy (eV) | |

| HOMO-LUMO Gap (eV) | |

| Dipole Moment (Debye) |

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the pentyl chain in this compound suggests that it can adopt multiple conformations. Understanding the relative energies and populations of these conformers is crucial for a complete picture of its behavior.

Conformational analysis could be performed by systematically rotating the single bonds in the molecule and calculating the energy at each step. This would identify the low-energy conformers and the energy barriers between them.

Molecular dynamics (MD) simulations would provide a dynamic view of the molecule's behavior over time. By simulating the motion of the atoms at a given temperature, MD can explore the conformational space and reveal the preferred structures and the transitions between them. Such simulations are also invaluable for understanding how the molecule might interact with a solvent or a biological receptor.

Prediction of Spectroscopic Parameters

Computational methods are powerful tools for predicting various spectroscopic parameters, which can then be compared with experimental data to confirm the molecule's structure and properties. For this compound, the following could be calculated:

Vibrational frequencies: DFT calculations can predict the infrared (IR) and Raman spectra. The calculated frequencies and intensities can aid in the interpretation of experimental spectra.

NMR chemical shifts: The nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated to a high degree of accuracy, providing another means of structural verification.

UV-Vis spectra: Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum, providing information about the electronic transitions within the molecule.

A predicted data table for spectroscopic parameters might include:

| Nucleus | Predicted Chemical Shift (ppm) |

| ¹H (Terminal Alkyne) | |

| ¹³C (Alkyne C1) | |

| ¹³C (Alkyne C2) |

Reaction Mechanism Elucidation and Transition State Analysis

Theoretical chemistry can be used to explore the potential reactivity of this compound. For a given reaction, computational methods can be used to:

Map the potential energy surface: This involves identifying the reactants, products, intermediates, and transition states.

Calculate activation energies: The energy difference between the reactants and the transition state determines the reaction rate.

Analyze transition state geometries: The structure of the transition state provides insight into the mechanism of the reaction.

For example, the addition of a thiol to the alkyne (a thiol-yne click reaction) is a plausible transformation for this molecule, and computational studies could elucidate the detailed mechanism of this reaction.

In Silico Screening and Design of Derivatives

In silico methods are increasingly used in the early stages of drug discovery and materials science to design and screen new molecules with desired properties. nih.govnih.govmdpi.comresearchgate.netresearchgate.net While there are no current studies on derivatives of this compound, a computational approach could be used to:

Create a virtual library of derivatives: By systematically modifying the structure of this compound (e.g., by changing the alkyl chain length or introducing different functional groups), a large number of virtual compounds can be generated.

Predict properties of interest: For each derivative, properties such as biological activity (through molecular docking with a target protein), electronic properties, or material properties could be calculated.

Identify promising candidates: Based on the predicted properties, the most promising derivatives can be selected for synthesis and experimental testing.

This approach could accelerate the discovery of new compounds based on the this compound scaffold for a variety of applications.

An extensive review of scientific literature and patent databases has revealed a significant lack of specific research and application data for the chemical compound This compound . Consequently, it is not possible to provide a detailed, evidence-based article on its role in synthetic chemistry, materials science, and polymer science strictly following the requested outline.

The available information is limited to basic chemical identifiers and properties. There is no published research detailing its use as a synthetic intermediate for complex molecular architectures, nor are there studies on its potential in advanced materials or polymer science. The specific applications outlined in the user's request, such as its role as a precursor to functionalized alkenes and alkanes, a building block for heterocyclic compounds, its integration into polymer backbones, its function in cross-linking, or its use in novel organic electronic materials, are not documented in the accessible scientific domain for this particular compound.

While the functional groups present in this compound—a terminal alkyne and a thioether—suggest theoretical potential in reactions such as thiol-yne click chemistry, cycloadditions for heterocycle synthesis, and polymerization, there are no specific examples or data related to this molecule. Generating content on these topics would be purely speculative and would not adhere to the principles of scientific accuracy based on documented research findings.

Therefore, the creation of a thorough and informative article focusing solely on the specified research applications and future directions of this compound is not feasible at this time due to the absence of relevant scientific literature.

Research Applications and Future Directions for 5 Ethylsulfanylpent 1 Yne and Its Derivatives

Potential in Advanced Materials Research and Polymer Science

Supramolecular Assembly Concepts

The design of complex, functional supramolecular architectures relies on specific and directional non-covalent interactions. The bifunctional nature of 5-Ethylsulfanylpent-1-yne and its derivatives offers multiple avenues for their incorporation into such assemblies. The terminal alkyne can engage in hydrogen bonding or, after deprotonation, coordinate to metal centers. The sulfur atom of the thioether moiety, with its lone pairs of electrons, can also act as a ligand for metal coordination or a hydrogen bond acceptor.

The interplay of these functionalities allows for the construction of diverse supramolecular systems:

Coordination Polymers and Metal-Organic Frameworks (MOFs): The ability of both the alkyne and thioether groups to coordinate to metal ions makes this compound an attractive ligand for the synthesis of coordination polymers and MOFs. The geometric constraints of the alkyne and the flexibility of the pentyl chain can influence the dimensionality and topology of the resulting networks.

Self-Assembled Monolayers (SAMs): Thioether-containing molecules are known to form stable self-assembled monolayers on metal surfaces, particularly gold. The terminal alkyne group in this compound provides a reactive handle on the surface of such SAMs, which can be further functionalized through "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC).

Hydrogen-Bonded Networks: The terminal alkyne can act as a hydrogen bond donor, while the sulfur atom can act as a hydrogen bond acceptor. In appropriately designed systems, these interactions can lead to the formation of one-, two-, or three-dimensional hydrogen-bonded networks.

| Supramolecular Assembly | Key Interacting Groups of this compound Derivative | Potential Application |

| Coordination Polymer | Thioether (S), Alkyne (C≡C) | Gas storage, catalysis |

| Self-Assembled Monolayer | Thioether (S) for surface binding, Alkyne (C≡C) for functionalization | Biosensors, surface modification |

| Hydrogen-Bonded Network | Alkyne (C≡C-H), Thioether (S) | Crystal engineering, molecular recognition |

Catalytic Applications and Ligand Design Potential

The presence of a soft thioether donor and a π-acidic alkyne group makes this compound and its derivatives promising candidates for ligand design in catalysis. The electronic and steric properties of the ligand can be readily tuned by modifying the substituents on the sulfur atom or by elaborating the alkyne terminus.

The thioether functionality can coordinate to a variety of transition metals, including palladium, platinum, gold, and rhodium, which are active in a wide range of catalytic transformations. The alkyne group can also participate in catalysis, either by directly coordinating to the metal center or by acting as a substrate for catalytic reactions.

Potential catalytic applications include:

Cross-Coupling Reactions: Thioether-based ligands have been successfully employed in palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings. The Sonogashira coupling, in particular, involves the reaction of a terminal alkyne with an aryl or vinyl halide and could be a key application for ligands derived from this compound. mdpi.com

Homogeneous Catalysis: The ability to fine-tune the steric and electronic properties of ligands derived from this compound makes them attractive for use in homogeneous catalysis, where catalyst activity and selectivity are highly dependent on the ligand sphere.

Bimetallic Catalysis: The bifunctional nature of these ligands could be exploited to bridge two different metal centers, leading to bimetallic catalysts with unique reactivity arising from the cooperative action of the two metals.

| Catalyst System Component | Role of this compound Derivative | Example Catalytic Reaction |

| Palladium Complex | Thioether-phosphine ligand | Sonogashira cross-coupling |

| Gold Complex | Thioether ligand | Alkyne hydration |

| Rhodium Complex | Hemilabile thioether-alkyne ligand | Hydroformylation |

Green Chemistry Considerations in Synthesis and Application

The principles of green chemistry aim to reduce the environmental impact of chemical processes. The synthesis and application of this compound and its derivatives can be approached with these principles in mind.

Atom Economy: The synthesis of this compound itself can be designed to maximize atom economy. For instance, the reaction of a pentynyl halide with sodium ethanethiolate is a straightforward substitution reaction with a high atom economy.

Catalytic Methods: The use of catalytic methods for both the synthesis and subsequent transformations of this compound is a key green chemistry principle. Catalytic reactions reduce the amount of waste generated compared to stoichiometric reactions.

Solvent- and Catalyst-Free Conditions: Recent research has demonstrated the feasibility of synthesizing allylic thioethers under solvent- and catalyst-free conditions, suggesting that similar green methodologies could be developed for the synthesis of alkyne-thioether compounds. researchgate.net

Photocatalysis: The use of visible light as a sustainable energy source for chemical transformations is a rapidly growing area of green chemistry. Photocatalytic methods have been developed for the synthesis of α-keto thiol esters from thioic acids and alkenes, indicating the potential for light-driven modifications of thioether-containing molecules. acs.org

| Green Chemistry Principle | Application to this compound | Potential Benefit |

| High Atom Economy | Synthetic route design | Reduced waste generation |

| Use of Catalysis | In synthesis and subsequent reactions | Increased efficiency, lower energy consumption |

| Benign Solvents/Solvent-Free | Reaction condition optimization | Reduced environmental pollution |

| Renewable Feedstocks | Exploration of bio-based starting materials | Decreased reliance on fossil fuels |

Emerging Research Frontiers for Alkyne-Thioether Hybrids

The unique combination of a terminal alkyne and a thioether in a single molecule opens up new avenues for research and applications. The reactivity of both functional groups can be harnessed in novel ways to create complex and functional molecular systems.

"Click" Chemistry and Bioconjugation: The terminal alkyne is a prime functional group for "click" chemistry reactions, particularly the CuAAC. This allows for the efficient and specific conjugation of this compound derivatives to biomolecules, such as proteins and nucleic acids, that have been modified to contain an azide (B81097) group. The thioether can also participate in bioconjugation strategies.

Materials Science: The ability of alkyne-thioether hybrids to participate in polymerization reactions, such as thiol-yne "click" polymerization, makes them valuable monomers for the synthesis of advanced materials with tailored properties. These polythioethers can find applications as coatings, adhesives, and in optical and electronic devices. tandfonline.com

Medicinal Chemistry: The incorporation of the alkyne-thioether motif into drug candidates is an emerging area of research. The alkyne can serve as a reactive handle for attaching pharmacophores or as a bioorthogonal tag for imaging and target identification. The thioether linkage can influence the pharmacokinetic properties of a drug molecule. Recent studies have explored alkyne-tethered hybrids for their potential anticancer activity. mdpi.com

| Research Frontier | Role of Alkyne-Thioether Hybrid | Potential Impact |

| Bioconjugation | Bioorthogonal labeling agent | Probing biological systems, drug delivery |

| Polymer Chemistry | Monomer for thiol-yne polymerization | Development of novel functional polymers |

| Medicinal Chemistry | Scaffold for drug design | Discovery of new therapeutic agents |

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 5-Ethylsulfanylpent-1-yne to improve yield and purity?

- Methodological Answer : Utilize factorial design experiments to systematically evaluate variables such as reaction temperature, solvent polarity, and catalyst loading (e.g., palladium or copper-based systems). For instance, a 2³ factorial design can identify interactions between these factors, optimizing conditions for maximum yield . Characterize intermediates and products using NMR (¹H/¹³C) and GC-MS to verify structural integrity and purity. Document experimental parameters (e.g., reflux time, inert gas environment) in detail to ensure reproducibility .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

- Methodological Answer : Combine IR spectroscopy to confirm the alkyne C≡C stretch (~2100 cm⁻¹) and ethylsulfanyl S-C bond (~600–700 cm⁻¹). Use ¹H NMR to resolve the terminal alkyne proton (δ 1.8–2.1 ppm) and ethylsulfanyl group protons (δ 1.2–1.5 ppm for CH₃, δ 2.5–3.0 ppm for SCH₂). Cross-validate with high-resolution mass spectrometry (HRMS) for molecular ion confirmation. Calibrate instruments using internal standards (e.g., TMS for NMR) and reference spectral databases to minimize misinterpretation .

Advanced Research Questions

Q. What experimental strategies can elucidate the reaction mechanisms involving this compound under varying catalytic conditions?

- Methodological Answer : Conduct kinetic isotope effect (KIE) studies by substituting hydrogen with deuterium at reactive sites (e.g., alkyne position) to identify rate-determining steps. Pair this with in situ FTIR or Raman spectroscopy to monitor intermediate formation during catalysis. For computational validation, perform density functional theory (DFT) calculations to model transition states and activation energies. Compare experimental and theoretical data to refine mechanistic hypotheses .

Q. How can computational chemistry predict the reactivity and stability of this compound in different environments?

- Methodological Answer : Employ molecular dynamics (MD) simulations to assess conformational stability in polar vs. nonpolar solvents. Use quantum mechanical calculations (e.g., DFT at the B3LYP/6-31G* level) to evaluate electronic properties such as HOMO-LUMO gaps and Fukui indices for nucleophilic/electrophilic sites. Validate predictions with experimental reactivity assays (e.g., cycloaddition kinetics with azides). Ensure data integrity by storing computational outputs in encrypted, version-controlled repositories .

Q. How can researchers design experiments to resolve contradictions in reported data on this compound’s thermodynamic properties?

- Methodological Answer : Perform meta-analyses of existing literature to identify outliers or methodological inconsistencies (e.g., calorimetry vs. computational enthalpy values). Replicate disputed experiments under controlled conditions, using standardized purity criteria (≥98% by GC-MS) and calibrated equipment. Apply error analysis frameworks (e.g., Monte Carlo simulations) to quantify uncertainty in measurements. Publish raw datasets and detailed protocols to facilitate peer validation .

Q. What advanced separation techniques are suitable for isolating this compound from complex reaction mixtures?

- Methodological Answer : Implement centrifugal partition chromatography (CPC) with a biphasic solvent system (e.g., heptane/ethyl acetate/methanol/water) to exploit differences in hydrophobicity. Optimize parameters such as flow rate and rotation speed using response surface methodology (RSM). Alternatively, use membrane-based separation (e.g., nanofiltration) with tailored pore sizes to isolate the compound while retaining catalysts. Validate purity via hyphenated techniques like LC-MS .

Methodological Considerations

- Ethical and Reproducibility Standards : Ensure all synthetic protocols include hazard assessments (e.g., alkyne handling under inert atmospheres) and waste disposal guidelines. Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) when publishing results .

- Data Presentation : Use SI units and IUPAC nomenclature in tables and figures. For complex datasets, employ principal component analysis (PCA) to reduce dimensionality and highlight trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.